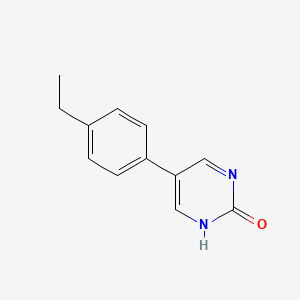
5-(2,4-Dimethoxyphenyl)-2-hydroxypyrimidine, 95%
描述
5-(2,4-Dimethoxyphenyl)-2-hydroxypyrimidine, 95% (5-DMPH-95) is a synthetic compound that has been used in a variety of scientific research applications. It is a pyrimidine derivative with a phenyl ring attached to the 2-hydroxyl group. 5-DMPH-95 has been found to possess various biochemical and physiological effects and is used in laboratory experiments for its advantages and limitations.
科学研究应用
5-(2,4-Dimethoxyphenyl)-2-hydroxypyrimidine, 95% has been used in a variety of scientific research applications. It has been used as a fluorescent probe for the detection of catecholamines in the brain, for the detection of DNA damage, and for the study of protein-protein interactions. It has also been used in studies of the structure and function of G-protein coupled receptors and for the identification of novel drug targets.
作用机制
The mechanism of action of 5-(2,4-Dimethoxyphenyl)-2-hydroxypyrimidine, 95% is not yet fully understood. It is believed to act as a fluorescent probe, binding to specific molecules and emitting a fluorescent signal that can be used to detect and quantify the presence of the target molecule. It is also believed to interact with G-protein coupled receptors, which are involved in a variety of physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,4-Dimethoxyphenyl)-2-hydroxypyrimidine, 95% have not been extensively studied. However, it has been found to bind to catecholamines in the brain and to interact with G-protein coupled receptors. It has also been found to induce DNA damage and to interact with proteins involved in protein-protein interactions.
实验室实验的优点和局限性
The advantages of using 5-(2,4-Dimethoxyphenyl)-2-hydroxypyrimidine, 95% in laboratory experiments include its ability to bind to specific molecules and emit a fluorescent signal that can be used to detect and quantify the presence of the target molecule. Additionally, it is relatively easy to synthesize and is relatively stable in aqueous solution. The disadvantages of using 5-(2,4-Dimethoxyphenyl)-2-hydroxypyrimidine, 95% include its potential to induce DNA damage and its relatively high cost.
未来方向
The potential future directions for 5-(2,4-Dimethoxyphenyl)-2-hydroxypyrimidine, 95% include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery. Additionally, further research into its synthesis method and its advantages and limitations for laboratory experiments is warranted. Finally, further research into its potential toxicity and its potential applications in medical diagnostics is needed.
合成方法
5-(2,4-Dimethoxyphenyl)-2-hydroxypyrimidine, 95% is synthesized by reacting a pyrimidine derivative with a phenyl ring attached to the 2-hydroxyl group. The reaction occurs in a two-step process involving the formation of an intermediate, 2-amino-5-(2,4-dimethoxyphenyl)-2-hydroxypyrimidine, which is then reacted with a base to form 5-(2,4-Dimethoxyphenyl)-2-hydroxypyrimidine, 95%. The reaction is carried out in an aqueous solution, and the product is isolated by precipitation with an organic solvent.
属性
IUPAC Name |
5-(2,4-dimethoxyphenyl)-1H-pyrimidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-16-9-3-4-10(11(5-9)17-2)8-6-13-12(15)14-7-8/h3-7H,1-2H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMLXLJXHAWIEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CNC(=O)N=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10680852 | |
| Record name | 5-(2,4-Dimethoxyphenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-Dimethoxyphenyl)-2-hydroxypyrimidine | |
CAS RN |
1111103-80-0 | |
| Record name | 5-(2,4-Dimethoxyphenyl)-2(1H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1111103-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2,4-Dimethoxyphenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(4-bromothiophen-2-yl)methyl]furan-2-carboxylic acid](/img/no-structure.png)
![7-Methyl-1,7-diazaspiro[4.5]decan-6-one, 95%](/img/structure/B6285756.png)
![Benzyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6285763.png)
![4-[2-(2-Pyridinyl)ethyl]aniline dihydrochloride](/img/structure/B6285765.png)








